molecular formula C14H12BrNO B1596064 2-Bromo-n,n-diphenylacetamide CAS No. 6335-34-8

2-Bromo-n,n-diphenylacetamide

Cat. No.: B1596064
CAS No.: 6335-34-8
M. Wt: 290.15 g/mol
InChI Key: CIGSKJKGTWNQAX-UHFFFAOYSA-N
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Description

2-Bromo-n,n-diphenylacetamide is an organic compound with the molecular formula C14H12BrNO. It is a brominated derivative of n,n-diphenylacetamide and is known for its applications in various chemical reactions and research fields.

Preparation Methods

2-Bromo-n,n-diphenylacetamide can be synthesized through the reaction of diphenylamine with α-bromoacetyl bromide. The reaction typically involves treating diphenylamine with α-bromoacetyl bromide in the presence of a base such as sodium hydroxide. The reaction conditions include maintaining a controlled temperature and using an appropriate solvent to facilitate the reaction .

Chemical Reactions Analysis

2-Bromo-n,n-diphenylacetamide undergoes several types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, phenylboronic acid, and phenol. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Bromo-n,n-diphenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-n,n-diphenylacetamide involves its ability to form complexes with metals and participate in catalytic reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it is involved in .

Comparison with Similar Compounds

2-Bromo-n,n-diphenylacetamide can be compared with other similar compounds such as:

The uniqueness of this compound lies in its bromine atom, which allows it to participate in specific substitution and coupling reactions that are not possible with its non-brominated counterpart.

Properties

IUPAC Name

2-bromo-N,N-diphenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO/c15-11-14(17)16(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIGSKJKGTWNQAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00979484
Record name 2-Bromo-N,N-diphenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00979484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6335-34-8
Record name NSC29066
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29066
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Bromo-N,N-diphenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00979484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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